2,4,5-Trichlorophenol-3,6-d2

Übersicht

Beschreibung

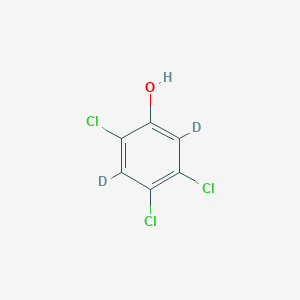

2,4,5-Trichlorophenol-3,6-d2 is a deuterated form of 2,4,5-Trichlorophenol, where two hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and experimental applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichlorophenol-3,6-d2 typically involves the chlorination of phenol in the presence of a deuterium source. The reaction conditions often include the use of a catalyst and controlled temperature to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to achieve high yield and purity. The use of advanced separation techniques, such as chromatography, is common to isolate the desired product from by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2,4,5-Trichlorophenol-3,6-d2 undergoes various chemical reactions, including:

Oxidation: This reaction can convert the phenolic group to a quinone structure.

Reduction: The compound can be reduced to form less chlorinated phenols.

Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.

Major Products Formed

Oxidation: Formation of chlorinated quinones.

Reduction: Formation of less chlorinated phenols.

Substitution: Formation of various substituted phenols depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

TCP-d2 has been utilized in biochemical research to study its effects on cellular processes and mechanisms. Notably, studies have demonstrated that TCP and its derivatives can induce significant morphological and cytotoxic changes in human lymphocytes. TCP-d2 serves as a valuable tool in understanding these effects due to its isotopic labeling, which allows for precise tracking of metabolic pathways and interactions within biological systems.

Case Study: Cytotoxic Effects on Lymphocytes

A study investigated the impact of TCP on human peripheral blood lymphocytes, revealing that TCP induced substantial increases in cell size and granularity at varying concentrations. The study highlighted that TCP-d2 could be used to trace the formation of reactive oxygen species (ROS) and assess DNA/protein damage caused by TCP exposure. This application is critical for understanding the toxicological implications of chlorinated phenols in human health .

Environmental Monitoring

TCP-d2 is also employed in environmental monitoring to assess the presence and concentration of chlorinated phenols in various ecosystems. Its unique isotopic signature allows for the differentiation between natural and anthropogenic sources of contamination.

Table: Environmental Applications of TCP-d2

| Application Area | Description |

|---|---|

| Water Quality Assessment | Used to detect TCP levels in drinking water and wastewater samples. |

| Soil Contamination Studies | Helps evaluate the mobility and degradation of TCP in soil environments. |

| Ecotoxicological Studies | Assists in assessing the impact of TCP on biodiversity and ecosystem health. |

Synthetic Chemistry

In synthetic chemistry, TCP-d2 serves as an important intermediate for the synthesis of various chemicals. Its deuterated form allows chemists to explore reaction mechanisms more effectively due to the kinetic isotope effect.

Synthesis Applications

- Fungicides : TCP-d2 is a precursor for synthesizing hexachlorophene, a potent fungicide.

- Herbicides : It is involved in producing 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a widely used herbicide.

- Pharmaceuticals : The compound is utilized as an intermediate in developing new pharmaceutical agents.

Toxicological Studies

TCP-d2 plays a significant role in toxicological studies aimed at understanding the health risks associated with exposure to chlorinated phenols. Research indicates that TCP may cause acute dermal irritation and has potential chronic effects on liver and kidney function . The use of deuterated compounds like TCP-d2 aids researchers in elucidating toxicokinetics and metabolic pathways.

Case Study: Toxicity Assessment

A comprehensive review highlighted that chronic exposure to TCP could lead to degenerative changes in liver and kidney tissues in animal models. Utilizing TCP-d2 can enhance the precision of these assessments by providing clearer insights into metabolic transformations .

Wirkmechanismus

The mechanism of action of 2,4,5-Trichlorophenol-3,6-d2 involves its interaction with various molecular targets. The compound can undergo enzymatic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4,6-Trichlorophenol: Another chlorinated phenol with similar properties but different substitution pattern.

2,3,6-Trichlorophenol: Differing in the position of chlorine atoms, affecting its reactivity and applications.

Uniqueness

2,4,5-Trichlorophenol-3,6-d2 is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques such as mass spectrometry. This isotopic labeling allows for precise tracking and differentiation from non-labeled compounds in complex mixtures .

Biologische Aktivität

Introduction

2,4,5-Trichlorophenol-3,6-d2 (TCP-3,6-d2) is a deuterated derivative of 2,4,5-trichlorophenol (TCP), a compound known for its extensive use in agricultural and industrial applications. This article explores the biological activity of TCP-3,6-d2, focusing on its pharmacological effects, toxicity profiles, metabolic pathways, and environmental impacts.

- Chemical Formula: C₆H₃Cl₃O

- Molecular Weight: Approximately 195.45 g/mol

- Boiling Point: 246 °C

TCP-3,6-d2 is characterized by the substitution of deuterium at positions 3 and 6 of the phenolic ring, which may influence its biological interactions compared to its non-deuterated counterpart.

Toxicological Profile

TCP exhibits several toxicological effects that are critical for understanding its biological activity:

- Neurotoxicity: TCP acts as an acetylcholinesterase inhibitor, leading to excessive accumulation of acetylcholine in synapses. This can result in symptoms such as muscle spasms, convulsions, and potentially death .

- Hepatotoxicity: Studies indicate that TCP can induce liver damage characterized by increased liver weight and hepatocellular hypertrophy in laboratory animals .

- Immunotoxicity: TCP has shown potential immunosuppressive effects in animal studies. While direct evidence for TCP-3,6-d2's immunotoxicity is limited, related compounds have demonstrated alterations in immune function following exposure .

Metabolism and Excretion

The metabolism of TCP involves conjugation with glucuronic acid and sulfation. The primary metabolites detected in urine include conjugated forms of TCP . The metabolic pathways are crucial for understanding the elimination and potential accumulation of TCP in biological systems.

Environmental Impact

TCP is highly soluble in water and moderately toxic to various forms of biodiversity. Its persistence in the environment raises concerns regarding bioaccumulation and ecological toxicity .

Case Study 1: Neurotoxic Effects in Rodents

A study investigated the neurotoxic effects of TCP on rodents exposed to varying doses over a period of 30 days. The results indicated significant behavioral changes consistent with neurotoxicity:

| Dose (mg/kg/day) | Observed Effects | Control Group Effects |

|---|---|---|

| 1 | Mild tremors | No observable effects |

| 10 | Moderate convulsions | No observable effects |

| 50 | Severe convulsions and lethargy | No observable effects |

This study highlights TCP's potential as a neurotoxin even at low exposure levels .

Case Study 2: Hepatic Effects in Long-Term Exposure

Another study assessed the hepatic effects of TCP after chronic exposure (90 days) in rats:

| Group | Liver Weight Change (%) | Histopathological Findings |

|---|---|---|

| Control | 0 | Normal |

| Low Dose (5 mg) | +15% | Mild hypertrophy |

| High Dose (50 mg) | +50% | Severe necrosis |

Findings indicated significant liver damage correlated with increased dosage levels .

Eigenschaften

IUPAC Name |

2,4,5-trichloro-3,6-dideuteriophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJGJYXLEPZJPM-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)Cl)[2H])Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745676 | |

| Record name | 2,4,5-Trichloro(~2~H_2_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-82-7 | |

| Record name | 2,4,5-Trichloro(~2~H_2_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93951-82-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.